2-Benzoyl-4-methylpyridine
Overview
Description
2-Benzoyl-4-methylpyridine is a compound that is structurally related to various pyridine derivatives which have been extensively studied due to their interesting chemical properties and potential applications. While the provided papers do not directly discuss 2-Benzoyl-4-methylpyridine, they do provide insights into the chemistry of related benzoylpyridine compounds and their derivatives, which can be used to infer some aspects of 2-Benzoyl-4-methylpyridine's behavior and characteristics.
Synthesis Analysis
The synthesis of related compounds often involves the formation of pyridine derivatives through various chemical reactions. For instance, the synthesis of novel anyles of 4-benzoylpyridine was achieved and characterized using a range of spectroscopic and thermal techniques . Similarly, the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts was performed through a quaternization reaction . These methods suggest that the synthesis of 2-Benzoyl-4-methylpyridine could potentially be carried out through similar pathways, involving the functionalization of the pyridine ring and subsequent reactions to introduce the benzoyl group.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, NMR spectroscopy, and computational methods. For example, the crystal structure of a pyridine derivative was determined, revealing a triclinic P-1 space group with short contacts between neighboring pyridine fragments . The structure of 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea was also elucidated, showing a cis-trans configuration around the thiourea moiety . These studies indicate that 2-Benzoyl-4-methylpyridine would likely exhibit a well-defined molecular geometry that could be similarly analyzed.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. For instance, the anionic complex Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) was shown to react with methyl iodide and gold compounds in a diastereoselective manner . The benzoylation of 2-aminopyridine was studied, revealing insights into the reactivity of the pyridine ring . These findings suggest that 2-Benzoyl-4-methylpyridine could also engage in nucleophilic and electrophilic reactions, potentially leading to a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoylpyridine derivatives are influenced by their molecular structure. The Hammett linear free energy relationship was used to study the redox chemistry of 4-benzoyl-N-methylpyridinium cations, demonstrating the effect of para substitution on their electrochemical behavior . The luminescent properties of certain complexes were also investigated, providing insights into the electronic spectra and potential applications in materials science . These studies imply that 2-Benzoyl-4-methylpyridine would exhibit specific physical and chemical properties that could be tuned through structural modifications.
Scientific Research Applications
Tautomeric Equilibria and π-Electron Delocalization
2-Benzoyl-4-methylpyridine and its derivatives exhibit interesting tautomeric behaviors influenced by π-electron delocalization. Such compounds can exist in multiple tautomeric forms, including ketimine, enolimine, and enaminone forms, depending on the structure and substituents. This characteristic is crucial for understanding reaction mechanisms and designing synthetic pathways in organic chemistry (Gawinecki et al., 2006).
Temporary Protecting Group for Alcohols
The 2-Benzoyl group, specifically in the context of 2-(prenyloxymethyl)benzoyl (POMB), has been explored as a novel temporary protecting group for alcohols. This approach facilitates selective protection and deprotection in synthetic sequences, critical for the efficient synthesis of complex organic molecules (Vatèle, 2005).
Electrochemical Reduction and Substitution Effects
The electrochemical reduction of 4-benzoyl-N-(4-substituted Benzyl)pyridinium cations, including those related to 2-Benzoyl-4-methylpyridine, has been studied to understand the effects of substitution on redox behavior. This research provides insights into the tunable redox properties of benzoylpyridinium systems, which are applicable in designing redox-active materials and catalysts (Leventis et al., 2003).
Structural Characterization and Molecular Interactions
The crystal structure analysis of benzoyl-thiourea derivatives, including those with 2-Benzoyl substituents, offers insights into molecular configurations, hydrogen bonding, and intermolecular interactions. Such studies are fundamental in drug design, material science, and the understanding of molecular functionality (Yusof et al., 2006).
Flavin Models and Oxidative Reactions
Research on benzo-dipteridine models incorporating 2-Benzoyl-4-methylpyridine structures explores their use in mimicking flavoenzymes' oxidative capabilities. These studies have implications for understanding enzyme mechanisms and designing biomimetic catalysts for oxidation reactions (Ohshiro et al., 2001).
Safety And Hazards
While specific safety and hazards information for 2-Benzoyl-4-methylpyridine is not available, it’s important to handle all chemicals with care and follow safety protocols. For related compounds, such as pyridine, it is known to be flammable and harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Pyridine derivatives, including 2-Benzoyl-4-methylpyridine, have potential applications in the field of medicinal chemistry due to their solubility . The development of pyridine-based novel antibiotic/drug design is expected in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
properties
IUPAC Name |
(4-methylpyridin-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHIEEUGUQXEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393345 | |
Record name | 2-benzoyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-4-methylpyridine | |
CAS RN |
18103-77-0 | |
Record name | 2-benzoyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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